![molecular formula C8H10FN B3118073 4-Fluoro-2,N-dimethylaniline CAS No. 2307299-74-5](/img/structure/B3118073.png)
4-Fluoro-2,N-dimethylaniline
Overview
Description
4-Fluoro-2,N-dimethylaniline is a chemical compound with the molecular formula C8H10FN . It has an average mass of 139.170 Da and a mono-isotopic mass of 139.079727 Da . It is used as an intermediate in various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound contains a total of 20 bonds. This includes 10 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, 1 six-membered ring, and 1 secondary amine (aromatic) .Physical And Chemical Properties Analysis
This compound has a density of 1.1±0.1 g/cm3, a boiling point of 188.1±23.0 °C at 760 mmHg, and a vapour pressure of 0.6±0.4 mmHg at 25°C . It has an enthalpy of vaporization of 42.4±3.0 kJ/mol, a flash point of 67.5±22.6 °C, and an index of refraction of 1.528 . Its molar refractivity is 40.6±0.3 cm3 .Scientific Research Applications
Photo-induced Intramolecular Charge Transfer
4-Fluoro-N,N-dimethylaniline (FDMA) has been extensively studied for its photo-induced intramolecular charge transfer (ICT) properties. Investigations using ultrafast time-resolved spectroscopy and ab initio computational studies have shown that FDMA exhibits dual fluorescence from a π π* state and a twisted intramolecular charge transfer (TICT) state in different solvents. This duality in fluorescence indicates a thermal equilibrium between these states at room temperature (Fujiwara et al., 2013).
Contradicting Findings on Fluorescence Behavior
However, contrasting findings have emerged regarding the fluorescence behavior of FDMA. Some studies, using high-level quantum chemical methods, report the absence of charge transfer and twisting, suggesting that emission occurs from a linear, almost planar S1 state (Bohnwagner & Dreuw, 2017).
Synthesis of Aryl- and Alkylanilines
FDMA also plays a role in the synthesis of various aniline derivatives. A study demonstrated the successful heterolytic dehalogenation of 4-fluoroaniline, leading to the formation of different aniline derivatives depending on the presence of other reactants (Fagnoni, Mella, & Albini, 1999).
Polyamide and Polyimide Synthesis
In the field of polymer chemistry, FDMA is used in the synthesis of high glass transition polyamides and polyimides. For example, the diamine monomer 4,4'-diamino-3',4''-dimethyltriphenylamine (DADT), synthesized from 3,4-dimethylaniline and 4-fluoronitrobenzene, has been used to produce novel polyamides and polyimides (Liaw et al., 2002).
Photodehalogenation Studies
Photodehalogenation studies involving FDMA have been conducted to explore the generation of cationic intermediates like phenyl cations and potentially benzyne. These intermediates lead to diverse chemical products, depending on the specific conditions and substituents involved (Protti et al., 2012).
Safety and Hazards
Mechanism of Action
Target of Action
4-Fluoro-2,N-dimethylaniline is a chemical compound with the molecular formula C8H10FN It is often used as an intermediate in chemical reactions , suggesting that it may interact with various molecular targets depending on the specific context of its use.
Mode of Action
The exact mode of action of this compound is not well-documented. As an intermediate, its role may vary widely depending on the specific chemical reactions in which it is involved. It’s important to note that the presence of the fluorine atom in the molecule could influence its reactivity and interactions with other compounds .
Biochemical Pathways
Fluorinated heterocycles, which include compounds like this compound, have been reported to exhibit anticancer and antimicrobial activities . This suggests that they may interact with biochemical pathways related to cell growth and microbial metabolism.
Pharmacokinetics
The presence of a fluorine atom in the molecule could potentially affect its pharmacokinetic properties, as fluorine is known to influence factors such as lipophilicity and metabolic stability .
Result of Action
Some fluorinated heterocycles have been found to exhibit anticancer and antimicrobial activities , suggesting that this compound could potentially have similar effects.
Action Environment
Factors such as ph, temperature, and the presence of other chemical species could potentially affect its reactivity and stability .
properties
IUPAC Name |
4-fluoro-N,2-dimethylaniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FN/c1-6-5-7(9)3-4-8(6)10-2/h3-5,10H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWQUBAUGVPTBAE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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